8-(Methylsulfinyl)octyl isothiocyanate
Overview
Description
8-(methylsulfinyl)octyl isothiocyanate is a member of the class of isothiocyanates that is octyl isothiocyanate in which one of the methyl hydrogens at position 8 has been replaced by a methylsulfinyl group. It has a role as a plant metabolite and an allelochemical. It is an isothiocyanate and a sulfoxide. It derives from a hydride of an octane.
Scientific Research Applications
Anticarcinogenic Activity
Methylsulfinyl isothiocyanates (MITC), including 8-(Methylsulfinyl)octyl isothiocyanate, are studied for their anticarcinogenic activity. These compounds, found in cruciferous vegetables, have shown promise in inhibiting cancer cell growth and enhancing the expression of detoxifying enzymes, such as NADPH:quinone oxidoreductase (QR) (Hou, Fukuda, Fujii, & Fuke, 2000).
Glucosinolate Hydrolysis Products
This compound is a product of glucosinolate hydrolysis, which occurs in various plants. The isolation and purification of these hydrolysis products are important for understanding their biological activities and potential uses in organic synthesis (Vaughn & Berhow, 2004).
Therapeutic Effects in Clinical Trials
Isothiocyanates, including variants of this compound, have been studied in clinical trials for their potential therapeutic effects against diseases like cancer and autism. The focus has been on incorporating these compounds, or preparations derived from their source plants, into larger disease mitigation efforts (Palliyaguru, Yuan, Kensler, & Fahey, 2018).
Molecular Activity and Chemoprevention
Research has explored the molecular activity of isothiocyanate analogues, including this compound, for their potential in chemoprevention, especially against skin cancers. The focus is on understanding how structural differences in these compounds influence their effectiveness (Dickinson, Horn, Bungard, & Bowden, 2011).
Glycogen Synthase Kinase-3β Inhibition
Isothiocyanates, including this compound, have been identified as inhibitors of glycogen synthase kinase-3β, a key enzyme involved in various cellular processes. The inhibitory potency of these compounds appears to depend on the methyl chain length and specific functional groups (Yoshida, Nomura, Nishizawa, Ito, & Kimura, 2011).
Anti-Cancer Activity in Pancreatic Cancer Cells
Studies on this compound and its derivatives have shown promising activity against pancreatic cancer cell growth and cancer stem cell phenotypes, suggesting potential therapeutic applications in cancer treatment (Chen, Huang, Tsai, & Liao, 2014).
Antimicrobial Effects
Research indicates that isothiocyanates like this compound have potent antibacterial effects against Helicobacter pylori, suggesting potential as therapeutic agents for bacterial eradication (Haristoy, Fahey, Scholtus, & Lozniewski, 2005).
Anti-Inflammatory Actions
The compound demonstrates significant anti-inflammatory actions by suppressing multiple signal transduction pathways and the activation of transcriptional factors. This suggests its potential use in treating inflammatory conditions (Uto, Hou, Morinaga, & Shoyama, 2012).
Properties
IUPAC Name |
1-isothiocyanato-8-methylsulfinyloctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRXKWOQVFKZAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCCN=C=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430802 | |
Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75272-81-0, 31456-68-5 | |
Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hirsutin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035923 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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